Lipophilicity vs. Non-Fluorinated Ester Analog
The target compound's free base exhibits a logP of 1.484 , while the closest non‑fluorinated analog, ethyl 3-(piperazin-1-yl)propanoate hydrochloride, shows a logP of -0.128 . The resulting ΔlogP = 1.612 indicates a >10‑fold increase in lipophilicity, a critical parameter for passive membrane diffusion in drug design.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.484 |
| Comparator Or Baseline | Ethyl 3-(piperazin-1-yl)propanoate hydrochloride (non‑fluorinated analog) logP = -0.128 |
| Quantified Difference | ΔlogP = 1.612 (over 10‑fold increase in lipophilicity) |
| Conditions | Predicted/experimental logP values from chemical databases (ChemExper and Fluorochem). |
Why This Matters
Scientific procurement decisions for building blocks intended for cell‑based assays or in vivo studies must account for lipophilicity, as a higher logP correlates with improved membrane permeability and can significantly alter the pharmacokinetic profile of final compounds.
